molecular formula C9H9N3O B15224290 4-Amino-1-methyl-1H-indazole-3-carbaldehyde

4-Amino-1-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B15224290
M. Wt: 175.19 g/mol
InChI Key: VOZWESQSXGEKOU-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles in the presence of a base like triethylamine or pyridine.

Major Products

Scientific Research Applications

4-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the amino group at the 4-position and the methyl group at the 1-position, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-amino-1-methylindazole-3-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-12-8-4-2-3-6(10)9(8)7(5-13)11-12/h2-5H,10H2,1H3

InChI Key

VOZWESQSXGEKOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)C=O)N

Origin of Product

United States

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